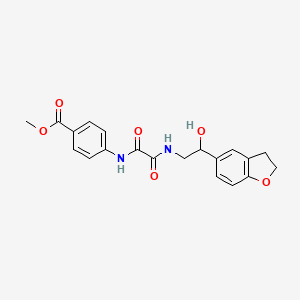

![molecular formula C13H11N3O4S B2953789 4-[(2-Nitrobenzylidene)amino]benzenesulfonamide CAS No. 179044-08-7](/img/structure/B2953789.png)

4-[(2-Nitrobenzylidene)amino]benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

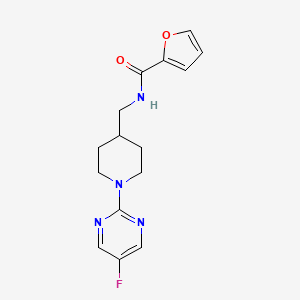

“4-[(2-Nitrobenzylidene)amino]benzenesulfonamide” is a chemical compound with the molecular formula C13H11N3O4S . It has an average mass of 305.309 Da and a monoisotopic mass of 305.047028 Da . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Physical And Chemical Properties Analysis

The physical and chemical properties of “4-[(2-Nitrobenzylidene)amino]benzenesulfonamide” are not explicitly mentioned in the sources retrieved. The compound has a molecular formula of C13H11N3O4S and an average mass of 305.309 Da .Wissenschaftliche Forschungsanwendungen

Anticancer Agents

The compound has been studied for its potential as an anticancer agent. It’s been found that benzenesulfonamide derivatives can inhibit carbonic anhydrase IX, a gene that’s overexpressed in many solid tumors . This makes it a potential target for discovering novel antiproliferative agents .

Antimicrobial Agents

Benzenesulfonamide derivatives have also been studied for their antimicrobial properties. They’ve been found to have significant inhibitory effects against various bacterial strains .

Antifungal Agents

The compound has shown potential as an antifungal agent. For instance, it has been found to inhibit the growth of Candida sp. and Trichophyton interdigitale at concentrations starting from 1.95 µM .

Inhibition of Carbonic Anhydrases

The compound has been found to inhibit carbonic anhydrases (CA), which are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons . This property could have potential applications in the treatment of a variety of medical conditions.

Apoptosis Induction

One of the benzenesulfonamide derivatives was found to induce apoptosis in MDA-MB-231, a triple-negative breast cancer cell line . This suggests potential applications in cancer treatment.

Cellular Uptake Studies

The compound has been used in cellular uptake studies on MDA-MB-231 cell lines . This could provide valuable information for drug delivery research.

Wirkmechanismus

Target of Action

The primary target of 4-[(2-Nitrobenzylidene)amino]benzenesulfonamide is carbonic anhydrase IX (CA IX) . CA IX is a protein that is overexpressed in many solid tumors . It plays a crucial role in tumor cell metabolism, particularly in the shift to anaerobic glycolysis, which is a common feature of tumor cells .

Mode of Action

4-[(2-Nitrobenzylidene)amino]benzenesulfonamide acts by inhibiting the activity of CA IX . This inhibition disrupts the tumor cells’ metabolic processes, leading to a decrease in cell proliferation . The compound’s interaction with CA IX results in significant changes in the tumor cells’ metabolic pathways .

Biochemical Pathways

The inhibition of CA IX by 4-[(2-Nitrobenzylidene)amino]benzenesulfonamide affects the biochemical pathway of anaerobic glycolysis . This disruption leads to a decrease in tumor cell proliferation and potentially induces apoptosis .

Pharmacokinetics

The compound’s cellular uptake was studied using an hplc method on mda-mb-231 cell lines . More research is needed to fully understand the compound’s ADME properties and their impact on bioavailability.

Result of Action

The inhibition of CA IX by 4-[(2-Nitrobenzylidene)amino]benzenesulfonamide leads to a decrease in tumor cell proliferation . In addition, the compound was able to induce apoptosis in MDA-MB-231 cells, with a significant increase in the annexin V-FITC percent .

Action Environment

The action of 4-[(2-Nitrobenzylidene)amino]benzenesulfonamide can be influenced by various environmental factors. For instance, the tumor microenvironment, characterized by hypoxia and a shift in metabolic pathways, can affect the compound’s efficacy . .

Eigenschaften

IUPAC Name |

4-[(2-nitrophenyl)methylideneamino]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O4S/c14-21(19,20)12-7-5-11(6-8-12)15-9-10-3-1-2-4-13(10)16(17)18/h1-9H,(H2,14,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUENOJOAYVXVRP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=NC2=CC=C(C=C2)S(=O)(=O)N)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

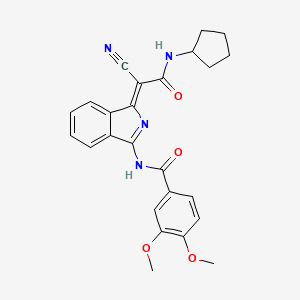

![2-(4-chlorophenyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2953708.png)

![N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2953709.png)

![5-Methyl-7-[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2953713.png)

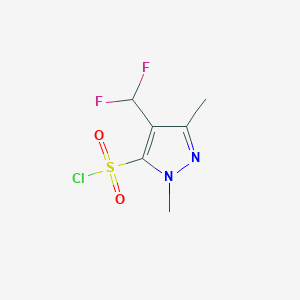

![2-(Difluoromethyl)-1-methylpyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B2953714.png)

![Spiro[2.2]pentan-1-ylmethanesulfonyl chloride](/img/structure/B2953717.png)

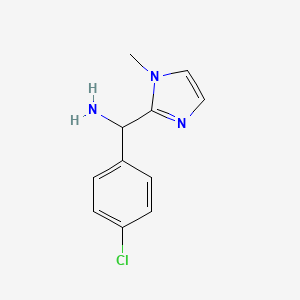

![N-(4-chlorophenyl)-2-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}-1-hydrazinecarboxamide](/img/structure/B2953722.png)

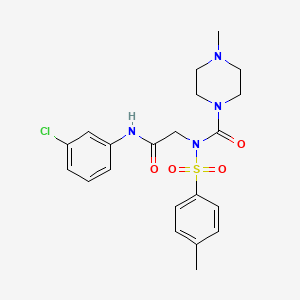

![2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-1-(4-(furan-2-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2953726.png)

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)pentanamide](/img/structure/B2953727.png)